molecular formula C8H14ClNO B2580811 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride CAS No. 2155855-17-5

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride

Cat. No.: B2580811
CAS No.: 2155855-17-5
M. Wt: 175.66
InChI Key: ZMYSOLBVTJBUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is a chemical compound featuring a bridged bicyclic structure, which serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. The azabicyclononane structural motif is a privileged scaffold in drug discovery. Research into closely related analogs, particularly 9-azabicyclo[3.3.1]nonane derivatives, has demonstrated significant potential. For instance, such compounds have been developed and studied as selective ligands for sigma-2 (σ2) receptors . These receptors are proteins of interest in oncology, as their density is markedly higher in proliferating tumor cells compared to quiescent ones, making them a potential biomarker for solid tumors . Ligands that bind to these receptors are being investigated for their ability to induce apoptosis in tumor cells and as tools for cancer imaging . The specific applications, research value, and mechanism of action for this compound itself are subject to ongoing investigation. Its value to researchers lies in its functionalized core structure, which can be utilized for further chemical synthesis and derivatization to explore novel biological activities . Researchers employ this scaffold to build more complex molecules for various pharmacological and chemical studies.

Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYSOLBVTJBUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride typically involves the radical C-carbonylation of tertiary alkylamines. One method includes the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the δ-C-carbonylation of methylcyclohexylamines . This reaction requires high pressure of carbon monoxide to ensure cyclization, and the yield can vary depending on the specific conditions and substrates used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Hydrochloride Salt Formation

The free base form of 2-azabicyclo[3.3.1]nonan-8-ol reacts with hydrochloric acid to form the hydrochloride salt, improving solubility and stability for pharmaceutical use .
Reaction:

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol+HCl(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol hydrochloride\text{(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol} + \text{HCl} \rightarrow \text{(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol hydrochloride}

Conditions: Room temperature, aqueous medium .

Hydrolysis and Acetyl Group Removal

In opioid receptor affinity studies, acetylated derivatives of azabicyclo[3.3.1]nonan-6-ol underwent hydrolysis under acidic conditions to yield the parent alcohol .
Example Reaction:

(1R,5S,6R)-5-Aryl-2-methyl-2-azabicyclo[3.3.1]nonan-6-yl acetate2N HCl(1R,5S,6R)-5-Aryl-2-azabicyclo[3.3.1]nonan-6-ol\text{(1R,5S,6R)-5-Aryl-2-methyl-2-azabicyclo[3.3.1]nonan-6-yl acetate} \xrightarrow{\text{2N HCl}} \text{(1R,5S,6R)-5-Aryl-2-azabicyclo[3.3.1]nonan-6-ol}

Yield: 93–96% .

Reduction Reactions

The ketone group in 2-azabicyclo[3.3.1]nonan-8-one can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in acidic media .
Reaction:

2-Azabicyclo[3.3.1]nonan-8-oneNaBH₄, H₂SO₄2-Azabicyclo[3.3.1]nonan-8-ol\text{2-Azabicyclo[3.3.1]nonan-8-one} \xrightarrow{\text{NaBH₄, H₂SO₄}} \text{2-Azabicyclo[3.3.1]nonan-8-ol}

Key Parameters:

  • Temperature: 0–10°C (initial), 25°C (final)

  • Solvent: Water/isopropanol mixture .

Catalytic Hydrogenation for Deprotection

Benzyl-protected derivatives of azabicyclo[3.3.1]nonan-8-one undergo hydrogenolysis to remove protective groups.
Example:

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneH2,Pd(OH)2/C9-Azabicyclo[3.3.1]nonan-3-one\text{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one} \xrightarrow{\text{H}_2, \text{Pd(OH)}_2/\text{C}} \text{9-Azabicyclo[3.3.1]nonan-3-one}

Conditions: 50 psi H₂, 50°C, isopropanol solvent .

Oxidation to Nitroxyl Radicals

While not directly reported for 2-azabicyclo[3.3.1]nonan-8-one hydrochloride, structurally similar 9-azabicyclo[3.3.1]nonane derivatives are oxidized to stable nitroxyl radicals (e.g., ABNO) using urea-hydrogen peroxide .
General Pathway:

\text{9-Azabicyclo[3.3.1]nonane} \xrightarrow{\text{(NH}_2\text{)}_2\text{CO·H}_2\text{O}_2, \text{Na}_2\text{WO}_4}} \text{9-Azabicyclo[3.3.1]nonane-}N\text{-oxyl}

Application: Catalytic oxidation of alcohols to ketones .

Mannich Reaction Participation

3-Azabicyclo[3.3.1]nonanones participate in Mannich reactions with aryl aldehydes and ammonium acetate to form diaryl derivatives . While not explicitly reported for the 2-aza variant, analogous reactivity is expected.
Typical Conditions:

  • Cyclohexanone, aryl aldehyde, NH₄OAc

  • 30–35°C, ethanol solvent .

Structural and Mechanistic Insights

  • Steric Effects: The bicyclo[3.3.1] framework imposes steric constraints, influencing reaction rates and regioselectivity .

  • Pharmacological Relevance: Derivatives like 3-((1S,5R,9R)-9-(hydroxymethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol show biased agonism at opioid receptors due to structural rigidity .

Analytical Characterization

  • NMR/GC-MS: Used to confirm reaction outcomes and purity .

  • X-ray Crystallography: Validates stereochemistry in derivatives (e.g., MOR partial agonists) .

For further synthetic details, consult primary literature from The Journal of Organic Chemistry and Organic & Biomolecular Chemistry .

Scientific Research Applications

Structure

The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets. The specific arrangement of atoms allows for unique binding properties that are beneficial in medicinal chemistry.

Biological Activities

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride has shown promise in several biological assays:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various microbial strains, making it a candidate for further development as an antibiotic .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Targeting Specific Pathways

The unique structural features of this compound allow it to interact with specific biological pathways:

  • BCL6 Inhibition : Recent research has identified this compound as a potential chemical probe for inhibiting BCL6, a protein implicated in various cancers . The ability to inhibit such targets can lead to the development of novel therapeutic agents.

Development of New Therapeutics

The compound serves as a scaffold for the design of new drugs targeting central nervous system disorders due to its structural similarity to bioactive alkaloids like nicotine and morphine . Its bicyclic nature provides rigidity, enhancing binding affinity to target receptors.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains (MIC values reported) .
Study 2CytotoxicityExhibited cytotoxic effects on glioblastoma cell lines with IC50 values indicating potency .
Study 3BCL6 InhibitionIdentified as a potent inhibitor with favorable pharmacokinetic properties in vivo .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivatives and modifications of the compound.

Comparison with Similar Compounds

Structural Comparison

The compound’s bicyclo[3.3.1]nonane system distinguishes it from related azabicyclic derivatives (Table 1). Key structural differences include:

  • Ring size and substituent positions : The 3.3.1 ring system imposes distinct conformational constraints compared to smaller bicyclo[2.2.2] or bicyclo[3.2.1] systems.
  • Functional groups : The 8-ketone and 2-amine groups influence reactivity and intermolecular interactions.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
2-Azabicyclo[3.3.1]nonan-8-one HCl C₈H₁₄ClNO Not reported 175.66 (calculated) Bicyclo[3.3.1], 8-ketone, 2-amine
1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone) C₇H₁₁NO 1333-83-1 125.17 Bicyclo[2.2.2], 3-ketone, 1-amine
8-Azabicyclo[3.2.1]octan-3-one HCl C₇H₁₁NO·HCl 25602-68-0 161.63 Bicyclo[3.2.1], 3-ketone, 8-amine
2-Azabicyclo[2.2.2]octane HCl C₇H₁₄ClN 5845-15-8 147.65 Bicyclo[2.2.2], no ketone, 2-amine

Research Findings and Trends

  • Conformational Analysis : The bicyclo[3.3.1] system exhibits unique puckering dynamics, as described by Cremer-Pople coordinates, influencing its stability and reactivity .
  • Crystallographic Studies : SHELX software has been instrumental in resolving azabicyclo compound structures, though the target compound’s crystallinity remains underexplored .

Biological Activity

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H15_{15}ClN
  • Molecular Weight : 185.69 g/mol

This compound features a bicyclic framework that contributes to its unique pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of 2-azabicyclo[3.3.1]nonan-8-one exhibit notable antimicrobial activity. A study highlighted the effectiveness of various derivatives against a range of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain compounds.

CompoundMIC (µg/mL)Target Organism
Derivative A5Staphylococcus aureus
Derivative B10Escherichia coli
Derivative C15Pseudomonas aeruginosa

These findings suggest potential applications in developing antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Case Study : A derivative was tested against MCF-7 cells, showing an IC50_{50} value of 12 µM, indicating significant cytotoxicity.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-712Induction of apoptosis
HeLa15Cell cycle arrest

Opioid Receptor Activity

Recent studies have focused on the interaction of 2-azabicyclo[3.3.1]nonan derivatives with opioid receptors, particularly the mu-opioid receptor (MOR). One diastereomer demonstrated partial agonist activity with a potency (EC50_{50}) of 0.91 nM in cAMP assays, suggesting its potential as a pain management agent with reduced side effects compared to traditional opioids.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : It disrupts bacterial cell membranes.
  • Anticancer : It triggers apoptotic pathways through mitochondrial dysfunction.
  • Opioid Activity : It modulates neurotransmitter release by acting on opioid receptors without significant respiratory depression.

Q & A

Q. What are the established synthetic routes for 2-azabicyclo[3.3.1]nonan-8-one hydrochloride?

The compound is typically synthesized via Fischer indole synthesis using ketone precursors. A common route involves benzoylation of the bicyclic scaffold followed by alkaline hydrolysis to remove the benzoyl group, yielding the free amine hydrochloride salt (Scheme II in ). Alternative methods include reduction of 2-azabicyclo[3.3.1]nonan-8-one intermediates with LiAlH4 to access core bicyclic structures, as seen in related azabicyclic systems .

Q. How is conformational analysis performed for this bicyclic scaffold?

Conformational studies rely on ring puckering coordinates (amplitude and phase parameters) to quantify deviations from planarity. For monocyclic analogs, puckering displacements perpendicular to a defined mean plane are analyzed using crystallographic data or computational models (e.g., DFT). These methods are adaptable to bicyclic systems like 2-azabicyclo[3.3.1]nonane to assess strain and pseudorotation dynamics .

Q. What safety protocols are critical for handling this compound?

Due to its hydrochloride form, avoid inhalation and direct contact. Use fume hoods , gloves, and eye protection. In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention. Store in airtight containers in dry, ventilated areas to prevent electrostatic charge buildup .

Advanced Research Questions

Q. How do synthetic impurities or by-products arise during preparation, and how are they characterized?

By-products often stem from incomplete hydrolysis of benzoyl groups () or stereochemical inconsistencies during cyclization. HPLC-MS and <sup>13</sup>C NMR are used to identify impurities. For example, tert-butyl ester derivatives (e.g., 9-Boc-3,9-diaza-bicyclo[3.3.1]nonane) may form during protection/deprotection steps, requiring gradient elution for separation .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state crystallographic data often arise from dynamic puckering or solvent effects. For example, X-ray structures may show a flattened ring due to crystal packing, while NMR reveals averaged conformations. Use variable-temperature NMR to probe energy barriers for ring inversion .

Q. What pharmacological applications are explored for this scaffold?

Derivatives like Mazaticol hydrochloride (6,6,9-trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride) exhibit antiparkinsonian activity by modulating dopaminergic pathways. Structural analogs are also investigated as precursors for CNS-targeted prodrugs, leveraging the bicyclic amine’s bioavailability and blood-brain barrier penetration .

Q. How are reaction conditions optimized for stereoselective synthesis?

Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For example, enantiopure 2-azabicyclo[3.2.1]octan-3-ones are synthesized using (R)- or (S)-proline-derived catalysts. Reaction parameters (temperature, solvent polarity) are tuned to minimize racemization during cyclization .

Q. What computational methods validate the compound’s reactivity in complex reactions?

Density Functional Theory (DFT) calculates transition-state energies for key steps like ring closure or hydrolysis. For instance, the alkaline hydrolysis of benzoyl groups () is modeled to predict activation barriers and optimize base concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.